molecular formula C7H7ClN2O4S B14062108 N-(2-chloro-4-nitrophenyl)methanesulfonamide CAS No. 57164-95-1

N-(2-chloro-4-nitrophenyl)methanesulfonamide

Cat. No.: B14062108
CAS No.: 57164-95-1
M. Wt: 250.66 g/mol
InChI Key: QMBUGMGFBMYOMO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7ClN2O4S It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-4-nitroaniline+methanesulfonyl chlorideThis compound\text{2-chloro-4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-chloro-4-nitroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Formation of N-(2-chloro-4-aminophenyl)methanesulfonamide.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)methanesulfonamide
  • N-(3-chloro-4-nitrophenyl)methanesulfonamide
  • N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide

Uniqueness

N-(2-chloro-4-nitrophenyl)methanesulfonamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-chloro-4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has attracted attention due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated and nitro-substituted aromatic ring. Its molecular formula is C13H12ClN2O4S, with a molecular weight of approximately 318.76 g/mol. The presence of the nitro group enhances its electrophilic character, which may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety is known for its role as an antimicrobial agent, particularly through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This mechanism parallels that of traditional sulfa drugs, making it a candidate for antibacterial applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as a broad-spectrum antibiotic .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in cancer cells could be linked to its interaction with cellular signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamides, including this compound, against common pathogens. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting strong antibacterial properties .
  • Anti-inflammatory Studies : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in stimulated immune cells, supporting its potential use in anti-inflammatory therapies .
  • Cytotoxicity Assays : In cancer research, this compound was tested against several human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundHighModerateModerate
SulfamethoxazoleHighLowLow
TrimethoprimModerateLowLow

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBUGMGFBMYOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482626
Record name N-(2-chloro-4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57164-95-1
Record name N-(2-chloro-4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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